molecular formula C13H14O2 B1585177 2-Propenoic acid, polymer with diethenylbenzene CAS No. 9052-45-3

2-Propenoic acid, polymer with diethenylbenzene

Cat. No. B1585177
CAS RN: 9052-45-3
M. Wt: 202.25 g/mol
InChI Key: TXDYWJDYXZCRAN-UHFFFAOYSA-N
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Description

“2-Propenoic acid, polymer with diethenylbenzene” is also known as Polacrilin Potassium . It is the potassium salt of a unifunctional low-cross-linked carboxylic cation-exchange resin prepared from methacrylic acid and divinylbenzene . When previously dried at 105° for 6 h, it contains not less than 20.6% and not more than 25.1% of potassium (K) .


Synthesis Analysis

The synthesis of “2-Propenoic acid, polymer with diethenylbenzene” involves the preparation of a weak carboxylic cation-exchange resin from methacrylic acid and divinylbenzene . This process may involve complexation with other substances such as nicotine .


Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, polymer with diethenylbenzene” is complex due to its polymeric nature. The exact structure can vary depending on the specific synthesis conditions and the degree of polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, polymer with diethenylbenzene” can vary depending on the specific synthesis conditions and the degree of polymerization. Detailed information about its properties may be available in specific product datasheets or material safety data sheets .

Scientific Research Applications

Adsorption and Removal of Environmental Pollutants

2-Propenoic acid, polymerized with diethenylbenzene, shows promise in environmental applications, particularly in the adsorption and removal of pollutants. Păcurariu et al. (2013) demonstrated that polymers functionalized with carboxylic acid groups showed significant adsorption capacity for phenol and p-chlorophenol in aqueous solutions, suggesting potential use in wastewater treatment (Păcurariu et al., 2013). Sobiesiak et al. (2019) explored highly cross-linked polydivinylbenzene polymers for sorption of phenolic compounds and pharmaceuticals, underlining their utility in purification and separation techniques (Sobiesiak et al., 2019).

Application in Catalytic Processes

The material's application extends to catalytic processes. Castro et al. (2010) synthesized polymer-supported copper complexes using poly(styrene-divinylbenzene) resins for catalytic wet hydrogen peroxide oxidation of phenol, showcasing the potential of these materials in catalytic oxidation processes (Castro et al., 2010).

Polymerization and Material Properties

In the realm of polymerization and material properties, Bogdanić and Wichterle (2011) studied vapor-liquid equilibrium in diluted polymer systems, including copolymers of propenoic acid, highlighting their significance in industrial applications like flow improvement for crude oil (Bogdanić & Wichterle, 2011). Li et al. (2011) demonstrated the creation of microporous polymers by knitting aromatic building blocks with an external cross-linker, a method relevant for designing materials with specific pore structures and functional groups (Li et al., 2011).

Environmental Sensing and Remediation

Additionally, this polymer is notable in environmental sensing and remediation. Zhou et al. (2018) developed tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, indicating its use in environmental monitoring and pollutant removal (Zhou et al., 2018).

Safety And Hazards

“2-Propenoic acid, polymer with diethenylbenzene” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,2-bis(ethenyl)benzene;prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C3H4O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-3(4)5/h3-8H,1-2H2;2H,1H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDYWJDYXZCRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006773
Record name Prop-2-enoic acid--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(ethenyl)benzene;prop-2-enoic acid

CAS RN

9052-45-3, 86377-82-4
Record name 2-Propenoic acid, polymer with diethenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009052453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, polymer with diethenylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Prop-2-enoic acid--1,2-diethenylbenzene (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, polymer with diethenylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
蒲小聪, 陈蕊, 游延军 - 药物分析杂志, 2017 - html.rhhz.net
… Method: Using the method of solid phase extraction column, packing with 2-Propenoic acid polymer with diethenylbenzene(HLB 200 mg/6 mL, 30 PK), and 5 mL of dichloromethane to …
Number of citations: 3 html.rhhz.net

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